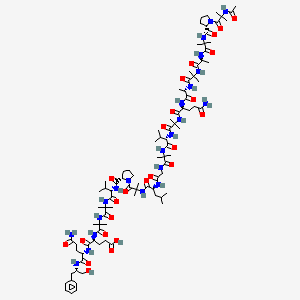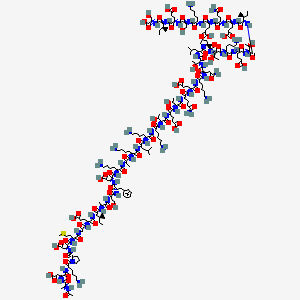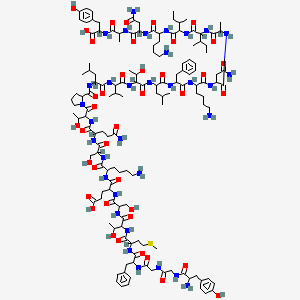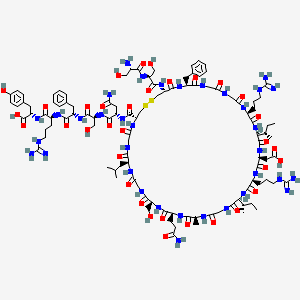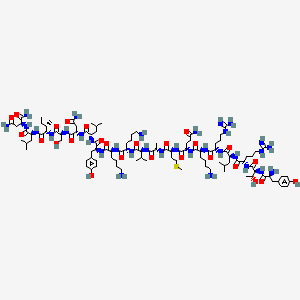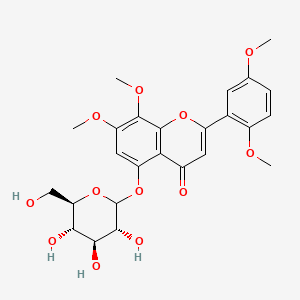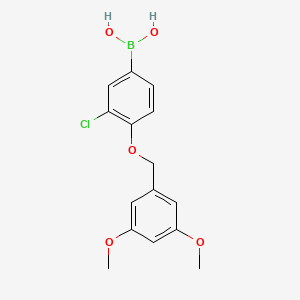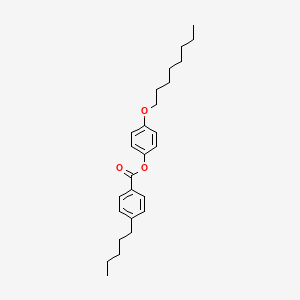
Methyl 2,2,2-trifluoroethyl carbonate
Overview
Description
Methyl 2,2,2-trifluoroethyl carbonate (FEMC) is a type of fluorinated linear carbonate . It is an effective additive for improving the performance and stability of lithium-ion batteries . Its outstanding thermal and electrochemical stability makes it a reliable option for high-temperature and high-voltage battery applications .
Molecular Structure Analysis
The molecular formula of this compound is CHFO . Its average mass is 158.076 Da and its monoisotopic mass is 158.019073 Da .Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm^3 . Its boiling point is 74.2±40.0 °C at 760 mmHg . The vapour pressure is 110.7±0.1 mmHg at 25°C . The enthalpy of vaporization is 31.5±3.0 kJ/mol . The flash point is 0.0±22.2 °C . The index of refraction is 1.329 . The molar refractivity is 24.6±0.3 cm^3 .Scientific Research Applications
Methyl 2,2,2-trifluoroethyl carbonate has a wide range of scientific research applications, including use as a reagent in organic synthesis, as a solvent for chromatography and distillation, and as a stabilizer for pharmaceuticals. It has also been used as an additive in fuel cells, as a stabilizer for polymers, and as a catalyst in polymerization reactions. Additionally, this compound has been used in the synthesis of pharmaceuticals, such as antibiotics and anticoagulants, and as a solvent for the extraction of natural products.
Mechanism of Action
Methyl 2,2,2-trifluoroethyl carbonate acts as a proton-transfer agent and is capable of forming hydrogen bonds with other molecules. It can form hydrogen bonds with both polar and non-polar molecules, and it can also form hydrogen bonds with itself. This makes this compound a very useful reagent for the synthesis of various compounds. Additionally, this compound can act as a catalyst for certain reactions, and it can also act as a solvent for certain reactions.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to have a protective effect against oxidative stress, and it has been shown to have an anti-inflammatory effect. Additionally, this compound has been shown to have an anti-tumor effect, and it has been shown to have a protective effect against certain types of cancer.
Advantages and Limitations for Lab Experiments
The main advantage of using Methyl 2,2,2-trifluoroethyl carbonate in lab experiments is its low boiling point and high vapor pressure, which make it ideal for use in chromatographic and distillation processes. Additionally, its high vapor pressure makes it a useful solvent in a variety of applications. However, this compound is also volatile, and it can be flammable at high temperatures, so it should be handled with caution. Additionally, this compound is a toxic compound, so it should be handled with appropriate safety equipment and procedures.
Future Directions
There are a number of potential future directions for the use of Methyl 2,2,2-trifluoroethyl carbonate. One potential direction is the use of this compound as a solvent for the extraction of natural products. Additionally, it has potential applications in the synthesis of pharmaceuticals, such as antibiotics and anticoagulants. Additionally, this compound has potential applications in fuel cells, as a stabilizer for polymers, and as a catalyst for polymerization reactions. Finally, further research into the biochemical and physiological effects of this compound could lead to new applications in medicine and other fields.
Safety and Hazards
Properties
IUPAC Name |
methyl 2,2,2-trifluoroethyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F3O3/c1-9-3(8)10-2-4(5,6)7/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBPVMEKUJUKTBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90590869 | |
| Record name | Methyl 2,2,2-trifluoroethyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90590869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156783-95-8 | |
| Record name | Methyl 2,2,2-trifluoroethyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90590869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2,2,2-trifluoroethyl carbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


